4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne
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Overview
Description
4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne is a fluorinated alkyne compound with the molecular formula C6HF9. This compound is characterized by the presence of multiple trifluoromethyl groups, which impart unique chemical properties such as high electronegativity and thermal stability. It is used in various scientific and industrial applications due to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne typically involves the reaction of trifluoromethylated precursors under controlled conditions. One common method includes the use of trifluoromethylation reagents such as trifluoromethyl iodide in the presence of a base like potassium carbonate. The reaction is carried out in an inert atmosphere, often using solvents like acetonitrile or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Safety measures are crucial due to the reactivity of the trifluoromethyl groups and the potential for hazardous by-products.
Chemical Reactions Analysis
Types of Reactions
4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace one of the trifluoromethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alkanes or alcohols.
Substitution: Formation of substituted alkynes with various functional groups.
Scientific Research Applications
4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Applied in the production of advanced materials, including polymers and coatings, due to its thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne involves its interaction with molecular targets through its highly electronegative trifluoromethyl groups. These groups can form strong interactions with electron-rich sites in biological molecules, potentially inhibiting enzyme activity or altering protein function. The pathways involved may include the disruption of metabolic processes or the inhibition of specific enzymes.
Comparison with Similar Compounds
Similar Compounds
- 4,4,4-Trifluoro-3-(trifluoromethyl)crotonic acid
- 1,1,1-Trifluoro-2-trifluoromethyl-2-hydroxy-4-methylpentanoic acid
- 4,4,4-Trifluoro-1-phenylbutane-1,3-dione
Uniqueness
4,4,4-Trifluoro-3,3-bis(trifluoromethyl)but-1-yne is unique due to its multiple trifluoromethyl groups, which provide exceptional thermal stability and reactivity. This makes it particularly valuable in applications requiring high resistance to thermal and chemical degradation.
Properties
IUPAC Name |
4,4,4-trifluoro-3,3-bis(trifluoromethyl)but-1-yne |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF9/c1-2-3(4(7,8)9,5(10,11)12)6(13,14)15/h1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVPFYFZUPGGFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(C(F)(F)F)(C(F)(F)F)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.06 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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